molecular formula C12H17NO4S B2996002 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid CAS No. 313259-91-5

3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid

Cat. No.: B2996002
CAS No.: 313259-91-5
M. Wt: 271.33
InChI Key: GAJSSAJVKXGWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid is a benzoic acid derivative featuring a diethylamino sulfonamide group at position 3 and a methyl group at position 4. Its molecular formula is C₁₂H₁₇NO₄S, with a molecular weight of 283.34 g/mol (calculated from standard atomic weights). The compound exhibits a sulfonamide moiety (–SO₂–N(CH₂CH₃)₂) and a carboxylic acid (–COOH) group, conferring both hydrophilic and lipophilic properties.

  • Sulfonation of 4-methylbenzoic acid derivatives using chlorosulfonic acid.
  • Amination with diethylamine to introduce the diethylamino group .

Properties

IUPAC Name

3-(diethylsulfamoyl)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-4-13(5-2)18(16,17)11-8-10(12(14)15)7-6-9(11)3/h6-8H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJSSAJVKXGWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by the reaction with diethylamine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds depending on the specific reagents and conditions used .

Scientific Research Applications

3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The diethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-[(diethylamino)sulfonyl]-4-methylbenzoic acid are compared below with chemically related sulfonamide-containing benzoic acid derivatives.

Structural Analogues and Their Properties

Compound Name Molecular Formula Substituents (Position) Key Features Applications/Activity Reference ID
This compound C₁₂H₁₇NO₄S –SO₂N(CH₂CH₃)₂ (3), –CH₃ (4) High solubility in polar aprotic solvents (e.g., DMF, DMSO) Potential enzyme inhibitor (e.g., carbonic anhydrase)
4-Methoxy-3-sulfamoylbenzoic acid C₈H₉NO₅S –SO₂NH₂ (3), –OCH₃ (4) Lower logP (1.2) due to methoxy group Antimicrobial agent
3-[[3-(Diethylsulfamoyl)-4-methylbenzoyl]amino]benzoic acid C₁₉H₂₂N₂O₅S –SO₂N(CH₂CH₃)₂ (3), –CH₃ (4), –CONH– (linkage) Enhanced steric bulk; amide linkage improves membrane permeability Prodrug candidate
3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester C₁₂H₁₆N₃O₂ –NHC(=NH)NH₂ (3), –CH₃ (4), –COOCH₂CH₃ Ester group increases lipophilicity Intermediate in peptide synthesis

Functional Group Impact on Reactivity and Bioactivity

  • Sulfonamide vs. Sulfamoyl: The diethylamino sulfonamide group in the target compound enhances electron-withdrawing effects compared to sulfamoyl (–SO₂NH₂) in 4-methoxy-3-sulfamoylbenzoic acid. This difference influences binding affinity to metalloenzymes like carbonic anhydrase .
  • Methyl vs. Methoxy : The methyl group at position 4 provides steric hindrance without significant electronic effects, whereas a methoxy group (as in 4-methoxy-3-sulfamoylbenzoic acid) introduces electron-donating properties, altering acidity (pKa ~2.5 vs. ~3.8) .

Key Research Findings

  • Synthetic Challenges : Sulfonylation at position 3 requires precise temperature control to avoid polysubstitution, as seen in the synthesis of 4-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid derivatives .
  • Metabolic Stability: Compared to 5-CA-MCBX-NDM (a 4-methylbenzoic acid derivative with a hydroxyphenyl group), the diethylamino sulfonamide group in the target compound reduces oxidative metabolism in hepatic microsomes, as inferred from related compounds in .

Biological Activity

3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid, also known by its CAS number 313259-91-5, is a sulfonamide derivative that has garnered interest in various biological applications. This compound's unique structure, featuring a diethylamino group and a sulfonyl moiety, positions it as a potential candidate for therapeutic development. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms, effects on different biological systems, and relevant case studies.

The biological activity of sulfonamides typically involves inhibition of bacterial folic acid synthesis. This occurs through competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for the biosynthesis of folate in bacteria. The mechanism can be summarized as follows:

  • Inhibition of Enzyme Activity : The compound binds to the active site of DHPS, preventing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.
  • Disruption of Folic Acid Synthesis : By inhibiting DHPS, the compound reduces the availability of folate, essential for nucleic acid synthesis and bacterial growth.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant activity:

Bacteria SpeciesMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound exhibits moderate antibacterial properties, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Cytotoxicity and Safety Profile

In vitro cytotoxicity assays conducted on human cell lines revealed that this compound has a favorable safety profile at therapeutic concentrations. The compound demonstrated low cytotoxicity with an IC50 greater than 100 µM in several tested cell lines, indicating that it may be safe for further development .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The findings indicated that this compound significantly inhibited bacterial growth in both planktonic and biofilm forms of Staphylococcus aureus. The study concluded that this compound could be a promising candidate for treating infections caused by resistant bacterial strains .

Case Study 2: In Silico Studies

In silico docking studies have shown that this compound effectively binds to the active site of DHPS with a binding affinity comparable to established sulfonamide antibiotics. These computational analyses support the hypothesis regarding its mechanism of action and provide insights into its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves sulfonylation of 4-methylbenzoic acid derivatives. A plausible route includes reacting 3-chloro-4-methylbenzoic acid with diethylamine-sulfonyl chloride under basic conditions (e.g., NaH or pyridine). Critical parameters include temperature control (0–5°C to prevent side reactions), solvent choice (anhydrous DMF or THF), and stoichiometric excess of the sulfonylating agent to ensure complete substitution . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H NMR should show characteristic signals: diethylamino protons (δ 1.0–1.2 ppm, triplet; δ 3.2–3.4 ppm, quartet), aromatic protons (δ 7.3–8.1 ppm, depending on substitution pattern), and carboxylic acid proton (δ ~12 ppm, broad if not deuterated) .
  • FT-IR : Confirm sulfonyl groups (asymmetric S=O stretch at ~1350 cm1^{-1}, symmetric at ~1150 cm1^{-1}) and carboxylic acid (O-H stretch ~2500–3000 cm1^{-1}, C=O ~1700 cm1^{-1}) .
  • HPLC/MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and confirm molecular ion peaks (e.g., [M+H]+^+ at calculated m/z) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?

  • Methodological Answer : The compound exhibits limited solubility in water due to the hydrophobic diethylamino-sulfonyl group. Use polar aprotic solvents (DMSO, DMF) for stock solutions. Stability tests under varying pH (4–9) and temperatures (4°C, 25°C, –20°C) are recommended. For long-term storage, lyophilize and store under inert gas at –20°C .

Advanced Research Questions

Q. What mechanistic insights exist for the sulfonylation step in the synthesis of this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The sulfonylation proceeds via nucleophilic aromatic substitution (SNAr), where the electron-withdrawing carboxylic acid group activates the aromatic ring. Computational studies (DFT) suggest that the reaction rate is sensitive to the leaving group (e.g., Cl vs. Br) and solvent polarity. Optimize by:

  • Using electron-deficient aryl precursors (e.g., nitro-substituted intermediates).
  • Adding catalytic iodide to enhance leaving group departure .
  • Monitoring reaction progress via TLC or in situ IR to minimize over-sulfonylation .

Q. How can researchers identify and characterize potential metabolites or degradation products of this compound in biological systems?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Likely Phase I metabolites include hydroxylation at the methyl or diethylamino group; Phase II metabolites may involve glucuronidation of the carboxylic acid .
  • Degradation studies : Perform forced degradation under oxidative (H2_2O2_2), hydrolytic (acid/base), and photolytic conditions. Major degradation products may include desulfonylated analogs or ring-opened species, identifiable via high-resolution MS/MS .

Q. What computational approaches (e.g., molecular docking, DFT) are suitable for predicting the biological activity or interaction of this compound with target proteins?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase, which binds sulfonamides). Focus on the sulfonyl group’s hydrogen bonding with active-site zinc ions .
  • DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to predict electrostatic potential maps, aiding in understanding nucleophilic/electrophilic sites .

Q. How can contradictory data on reaction yields or biological activity be resolved in studies involving this compound?

  • Methodological Answer :

  • Reproducibility checks : Standardize solvent purity, reaction vessel inertness (argon/vacuum), and analytical methods across labs.
  • Side-product analysis : Use GC-MS or 13^{13}C NMR to detect trace impurities (e.g., unreacted starting material or over-sulfonylated byproducts) that may skew bioactivity assays .
  • Dose-response validation : Re-test biological activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to rule out assay-specific artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.